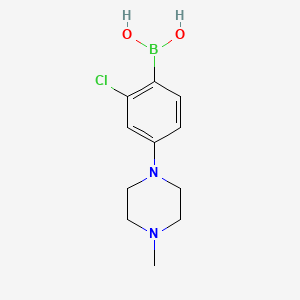

2-Chloro-4-(n-methylpiperazin-1-yl)phenylboronic acid

Description

2-Chloro-4-(n-methylpiperazin-1-yl)phenylboronic acid is a boronic acid derivative featuring a phenyl ring substituted with a chlorine atom at the 2-position and an N-methylpiperazine group at the 4-position. This structural design combines a halogen’s electron-withdrawing effects with the steric and electronic influence of the piperazine moiety, making it a versatile intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . Its applications extend to pharmaceuticals, where boronic acids are critical in drug design due to their ability to interact with biological targets such as enzymes and receptors .

Properties

IUPAC Name |

[2-chloro-4-(4-methylpiperazin-1-yl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BClN2O2/c1-14-4-6-15(7-5-14)9-2-3-10(12(16)17)11(13)8-9/h2-3,8,16-17H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGGSWFYTTUHKNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)N2CCN(CC2)C)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(n-methylpiperazin-1-yl)phenylboronic acid typically involves the reaction of 2-chloro-4-nitrophenylboronic acid with 4-methylpiperazine under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale Suzuki-Miyaura coupling reactions. These methods are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(n-methylpiperazin-1-yl)phenylboronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura coupling. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), organic solvent (e.g., toluene).

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions include various substituted phenylboronic acids and their derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other organic compounds .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

One of the primary applications of 2-Chloro-4-(n-methylpiperazin-1-yl)phenylboronic acid is in the development of anticancer agents. Research has indicated that compounds with similar structures exhibit significant inhibitory effects on various cancer cell lines. For instance, studies have shown that certain boronic acid derivatives can inhibit the activity of proteasomes, leading to increased apoptosis in cancer cells. This mechanism is particularly relevant in targeting cancers that are resistant to conventional therapies .

Targeting Kinases

Another notable application is in the inhibition of kinases, such as the epidermal growth factor receptor (EGFR). Compounds that incorporate piperazine moieties have demonstrated potent activity against mutated forms of EGFR, which are prevalent in non-small cell lung cancer. The introduction of 2-Chloro-4-(n-methylpiperazin-1-yl)phenylboronic acid into drug design has shown promise in enhancing selectivity and potency against these mutant kinases .

Structure-Activity Relationships

Understanding the structure-activity relationship (SAR) of 2-Chloro-4-(n-methylpiperazin-1-yl)phenylboronic acid is crucial for optimizing its therapeutic potential. The presence of the piperazine ring significantly influences the compound's lipophilicity and binding affinity to target proteins. Recent studies have highlighted that modifications to the boronic acid group can enhance its inhibitory potency while maintaining favorable pharmacokinetic properties .

Case Study 1: Inhibition of NAPE-PLD

A study focused on the optimization of pyrimidine derivatives, including those related to 2-Chloro-4-(n-methylpiperazin-1-yl)phenylboronic acid, demonstrated their potential as inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). This enzyme plays a critical role in the biosynthesis of bioactive lipids involved in various physiological processes. The optimized compounds exhibited nanomolar potency and were effective in reducing anandamide levels in neuronal cells, suggesting their utility in studying lipid signaling pathways .

Case Study 2: Antiplasmodial Activity

Another application explored the antiplasmodial activity of boronic acid derivatives against Plasmodium falciparum, the causative agent of malaria. Compounds structurally related to 2-Chloro-4-(n-methylpiperazin-1-yl)phenylboronic acid showed promising results with low cytotoxicity and high selectivity indices, indicating their potential as novel antimalarial agents .

Data Tables

Mechanism of Action

The mechanism of action of 2-Chloro-4-(n-methylpiperazin-1-yl)phenylboronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex, which facilitates the transfer of the boronic acid group to the target molecule. This process involves oxidative addition, transmetalation, and reductive elimination steps, resulting in the formation of a new carbon-carbon bond .

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acid Derivatives

Structural and Physicochemical Properties

The table below compares key properties of 2-Chloro-4-(n-methylpiperazin-1-yl)phenylboronic acid with analogous compounds:

Key Observations:

- Molecular Weight and logP : The target compound’s N-methylpiperazine group increases molecular weight and lipophilicity (logP ~2.5), comparable to trifluoromethyl-substituted analogs (~2.8 logP) . This contrasts with phenylboronic acid (logP 1.59), which is more hydrophilic .

- Reactivity : The bulky N-methylpiperazine group likely reduces reactivity in Suzuki couplings compared to phenylboronic acid or electron-deficient analogs like trifluoromethyl derivatives. However, its chlorine substituent may enhance oxidative addition with palladium catalysts .

- Solubility: Lower solubility in polar solvents (e.g., water, ethanol) compared to phenylboronic acid, limiting its use in aqueous reaction systems .

N-Methylpiperazine vs. Methoxycarbonyl Groups

- N-Methylpiperazine : Introduces basicity and hydrogen-bonding capability, making the compound suitable for targeting biological systems (e.g., enzyme inhibition). This aligns with studies where piperazine derivatives enhance binding to therapeutic targets .

- Methoxycarbonyl : Electron-withdrawing but less basic, favoring use as a synthetic intermediate rather than a bioactive molecule .

Halogen vs. Trifluoromethyl Substitution

Case Studies in Catalysis and Biomedicine

Catalysis:

- Phenylboronic acid achieves >90% yields in Suzuki couplings under optimized conditions (Pd catalysts, aqueous THF) . The target compound’s steric bulk may require longer reaction times or higher catalyst loadings.

- In contrast, 2-chloro-4-(trifluoromethyl)phenylboronic acid exhibits high reactivity due to its electron-deficient aryl ring, enabling efficient coupling even with challenging substrates .

Biomedicine:

- Boronic acids with polar groups (e.g., N-methylpiperazine) show enhanced interactions with proteins, as seen in studies of stilbene analogs binding to transthyretin (TTR) .

- The target compound’s logP (~2.5) suggests improved membrane permeability compared to phenylboronic acid, aligning with requirements for boron neutron capture therapy (BNCT) agents .

Biological Activity

2-Chloro-4-(n-methylpiperazin-1-yl)phenylboronic acid is a boronic acid derivative with significant potential in medicinal chemistry and biological applications. Its structure includes a chloro group and a piperazine moiety, which contribute to its reactivity and interactions with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in drug development, and relevant case studies.

- Molecular Formula: C11H16BClN2O2

- Molecular Weight: 240.62 g/mol

- CAS Number: 2225174-16-1

The presence of both the chloro and piperazine groups enhances the compound's versatility in organic synthesis and biological applications, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

The biological activity of 2-Chloro-4-(n-methylpiperazin-1-yl)phenylboronic acid is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The mechanism involves:

- Binding to Targets: The compound can form non-covalent interactions (hydrogen bonding, hydrophobic interactions) with target proteins, modulating their activity.

- Enzyme Inhibition: It has been explored for its potential as an enzyme inhibitor, particularly in pathways involving P2Y receptors, which are implicated in various inflammatory processes .

- Antimicrobial Activity: Preliminary studies suggest that derivatives of phenylboronic acids exhibit inhibitory effects against β-lactamases, enhancing the efficacy of β-lactam antibiotics against resistant bacterial strains .

1. Medicinal Chemistry

2-Chloro-4-(n-methylpiperazin-1-yl)phenylboronic acid is a valuable building block in the synthesis of biologically active compounds. It has been utilized in:

- Developing selective P2Y receptor antagonists for treating pulmonary fibrosis .

- Synthesizing novel inhibitors for class A and C β-lactamases, showing potential to restore antibiotic efficacy against resistant strains .

2. Drug Development

The compound's unique properties allow it to serve as a precursor for various therapeutic agents. For instance:

- It has been part of research aimed at designing new classes of antibiotics that can bypass existing resistance mechanisms .

- Studies have indicated its potential role in developing treatments for drug-resistant tuberculosis by targeting bacterial ATP synthase .

Case Study 1: P2Y Receptor Antagonists

A series of studies have investigated the use of 2-Chloro-4-(n-methylpiperazin-1-yl)phenylboronic acid derivatives as antagonists for the human P2Y2 receptor. These studies demonstrated that certain derivatives could effectively inhibit ATP-induced mucin secretion in bronchial epithelial cells, suggesting therapeutic applications in inflammatory lung diseases .

Case Study 2: Antibacterial Activity

Research on phenylboronic acid derivatives has shown promising results against class A carbapenemases (KPC-2 and GES-5). These studies utilized molecular docking and enzyme kinetics to evaluate the inhibitory profiles of these compounds against resistant bacterial strains, indicating that certain derivatives could enhance the effectiveness of existing antibiotics like meropenem .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C11H16BClN2O2 |

| Molecular Weight | 240.62 g/mol |

| CAS Number | 2225174-16-1 |

| Key Biological Activities | Enzyme inhibition, receptor modulation |

| Application | Description |

|---|---|

| Medicinal Chemistry | Building block for drug synthesis |

| Antimicrobial Activity | Inhibitor of β-lactamases |

| Drug Development | Potential treatments for resistant infections |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.